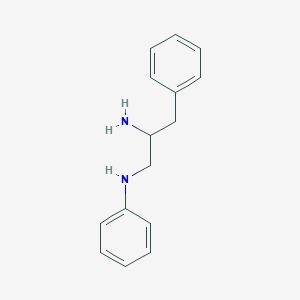

N1,3-Diphenylpropane-1,2-diamine

説明

Significance of Vicinal Diamine Architectures in Contemporary Chemical Research

Vicinal diamines, or 1,2-diamines, are organic compounds containing two amino groups attached to adjacent carbon atoms. This structural motif is a cornerstone in modern chemical research due to its prevalence in biologically active molecules and its extensive use as a ligand in transition-metal catalysis and as an organocatalyst. nih.govacs.org The strategic placement of the two nitrogen atoms allows these molecules to act as powerful bidentate ligands, capable of coordinating to a metal center to form a stable five-membered chelate ring. This coordination preorganizes the catalytic environment, enabling high levels of stereocontrol in a vast array of chemical transformations. sigmaaldrich.com

The utility of vicinal diamines extends to their role as chiral auxiliaries, where a stereochemically pure diamine is temporarily incorporated into a substrate to direct a diastereoselective reaction. acs.org Furthermore, the 1,2-diamine unit is a key structural element in numerous natural products and pharmaceutical agents, underscoring its importance in medicinal chemistry and drug design. nih.govresearchgate.netnih.gov The development of efficient and stereoselective methods to synthesize these diamines is, therefore, a highly active area of research, as access to structurally diverse and enantiomerically pure diamines is crucial for advancing these fields. rsc.orgrsc.orgrsc.org

| Representative Vicinal Diamine | Primary Application Area |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral ligand for asymmetric catalysis (e.g., Jacobsen epoxidation) |

| (-)-Sparteine | Chiral ligand in asymmetric deprotonation reactions |

| (S,S)-1,2-Diphenylethylenediamine (DPEN) | Chiral ligand for asymmetric transfer hydrogenation |

| Ethylenediamine | Building block for pharmaceuticals and chelating agents |

| o-Phenylenediamine | Precursor for benzimidazoles and other heterocycles wikipedia.org |

Overview of the N1,3-Diphenylpropane-1,2-diamine Scaffold

This compound is a specific vicinal diamine that possesses a unique combination of structural features. The molecule contains a three-carbon backbone with amino groups at the C1 and C2 positions. Crucially, it features two phenyl groups attached to the nitrogen atoms, which imparts specific steric and electronic properties to the molecule. The presence of two stereogenic centers (at C1 and C2) means the molecule can exist as different stereoisomers (diastereomers and enantiomers).

The synthesis of such unsymmetrically substituted vicinal diamines presents a significant challenge in synthetic chemistry. acs.org However, methods like the reductive coupling of imines and allenamides, or the directed hydroamination of allylic amines, have been developed to access these complex structures. nih.govacs.org The precise arrangement of the substituents around the chiral centers and the nature of the N-substituents are critical in determining the molecule's efficacy in applications such as asymmetric catalysis.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H18N2 |

| Molar Mass | 226.32 g/mol |

| Stereocenters | 2 (C1 and C2) |

| Key Structural Features | Vicinal diamine, N-phenyl groups, Propane (B168953) backbone |

Contextualization of Diphenyl Diamine Research in Synthetic Methodology

Research into diphenyl diamines, including this compound, is deeply embedded within the broader evolution of synthetic methodology, particularly in the realm of asymmetric catalysis. researchgate.net The development of novel chiral ligands is a central theme in this field, as the ligand is often the primary source of stereochemical information in a catalytic cycle. nih.govacs.org Diphenyl diamine derivatives are valued for their conformational rigidity and the steric and electronic influence of the phenyl groups, which can be fine-tuned to optimize selectivity for a specific reaction. sigmaaldrich.com

The synthesis and application of these diamines are part of a larger effort to create more efficient, selective, and sustainable chemical transformations. rsc.org For instance, iridium and rhodium complexes bearing chiral diamine ligands are highly effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines, providing access to chiral alcohols and amines which are valuable building blocks for the pharmaceutical industry. nih.govacs.orgnih.gov The continued exploration of new diamine scaffolds like this compound is driven by the need for catalysts with improved activity, broader substrate scope, and higher enantioselectivity, pushing the boundaries of what is possible in modern chemical synthesis. rsc.orgacs.org

Structure

3D Structure

特性

IUPAC Name |

1-N,3-diphenylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c16-14(11-13-7-3-1-4-8-13)12-17-15-9-5-2-6-10-15/h1-10,14,17H,11-12,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPNHSRXHMEFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N1,3 Diphenylpropane 1,2 Diamine and Its Analogues

Direct Synthetic Routes to the N1,3-Diphenylpropane-1,2-diamine Core

Direct methods for installing the 1,2-diamine motif often focus on the difunctionalization of an alkene precursor. These routes are advantageous for their efficiency and atom economy.

Synthesis via N-Alkenylamidine Intermediates

The synthesis of 1,2-diamines through intermediates like N-alkenylamidines is a less commonly documented pathway compared to other methods. However, related strategies involving the hydroamination of alkene derivatives provide insight into this potential route. For instance, the rhodium-catalyzed intermolecular hydroamination of N-allylimines with amines has been shown to produce 1,2-diamines with high diastereoselectivity. researchgate.net This approach relies on a directing group near the alkene to bind the metal catalyst and facilitate the transformation. researchgate.netnih.gov While not strictly involving an amidine, the principle of intramolecular cyclization or intermolecular addition to a C=N bond tethered to an alkene highlights a potential strategy for future development in N-alkenylamidine chemistry.

Reductive Amination Pathways for 1,2-Diamines

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. nih.gov To form a 1,2-diamine structure, this method can be adapted to start from α-amino ketones or their derivatives. A two-step procedure starting from amino acid-derived β-keto esters serves as a key example for producing β,γ-diamino esters, which are structurally related to 1,2-diamines. researchgate.netorganic-chemistry.org

The general process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ. organic-chemistry.org For the synthesis of highly functionalized 1,2-diamino compounds, β-keto esters derived from amino acids are suitable starting materials. researchgate.netorganic-chemistry.org The reaction proceeds with an amine in the presence of an acid additive, such as acetic acid (AcOH), followed by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). researchgate.netorganic-chemistry.org A significant challenge in this approach is controlling stereoselectivity, as the reaction often proceeds through slow imine-enamine equilibria, leading to mixtures of diastereoisomers that require chromatographic separation. researchgate.netorganic-chemistry.org

Vicinal Diazidation and Subsequent Reduction Approaches to 1,2-Diamines

A powerful strategy for synthesizing 1,2-diamines involves the vicinal diazidation of an alkene, followed by the reduction of the resulting diazide. This method is particularly applicable to the synthesis of 1,2-diphenyl-1,2-diamines starting from stilbene (B7821643) (1,2-diphenylethene) and its derivatives.

The direct conversion of alkenes to vicinal diazides can be achieved using various reagents, though some methods require harsh conditions or involve potentially hazardous azide (B81097) reagents. researchgate.net More recent developments include electrochemical methods that allow for the diazidation of alkenes under mild conditions. nih.gov These protocols often exhibit high functional group compatibility. nih.gov

An alternative is the catalytic 1,1-diazidation of trisubstituted stilbene derivatives, which can also yield vicinal diazides as byproducts or as the main product under specific conditions. organic-chemistry.org Once the vicinal diazide is formed, it must be reduced to the corresponding diamine. This reduction step can be challenging, as vicinal diazides are susceptible to side reactions, necessitating a careful selection of the reducing agent. researchgate.net

Asymmetric Synthesis of Chiral this compound

The synthesis of specific enantiomers of chiral diamines is of paramount importance, as the biological activity and catalytic efficiency of these molecules are often dependent on their absolute stereochemistry. rsc.org Numerous enantioselective and diastereoselective methods have been developed for this purpose.

Enantioselective Approaches for Vicinal Diphenyl Diamines

A variety of catalytic asymmetric methods have been developed to access enantioenriched vicinal diamines. These strategies often employ chiral catalysts to control the stereochemical outcome of the reaction.

One notable method is the rhodium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of racemic allylic trichloroacetimidates. This approach provides access to branched allylic 1,2-diamines with high enantioselectivity and can be used to construct two adjacent stereocenters with excellent control.

Another powerful technique is the hydroamination of enamines . This formal hydroamination has been developed for the synthesis of chiral 1,2-diamines, including the enantioselective synthesis of orthogonally protected bis-piperazine scaffolds, which are valuable in drug discovery.

Additionally, NiH-catalyzed hydroamidation of alkenyl amides with dioxazolones offers a route to enantioenriched vicinal diamines with high enantioselectivities (up to 99% ee) and good yields under room temperature conditions. nih.gov The table below summarizes key findings from selected enantioselective methods.

| Method | Catalyst System | Substrate Type | Key Features | Reported ee | Reference |

|---|---|---|---|---|---|

| NiH-Catalyzed Hydroamidation | NiH/BOX | Alkenyl amides | Broad functional group tolerance, room temperature. | Up to 99% | nih.gov |

| Rh-Catalyzed DYKAT | Chiral diene-ligated Rhodium | Racemic allylic trichloroacetimidates | Synthesizes diamines with tertiary and quaternary centers. | High | |

| Formal Hydroamination | Copper-catalyst | Enamines | Forms orthogonally protected diamines. | Excellent | |

| Rh-Catalyzed Directed Hydroamination | [(DPEPhos)Rh(COD)]BF₄ | Primary/secondary allylic amines | 100% atom economy, high regioselectivity. | Not applicable (focus on regioselectivity) | nih.gov |

Diastereoselective Control in 1,2-Diamine Synthesis

When synthesizing diamines with two stereocenters, controlling the relative configuration (diastereoselectivity) to obtain either the syn or anti isomer is crucial.

The rhodium-catalyzed hydroamination of primary and secondary allylic amines has been shown to be highly diastereoselective, typically favoring the formation of the trans-1,2-diamine. nih.gov This selectivity is attributed to the formation of a less sterically hindered trans-rhodacyclic intermediate. For example, the reaction between an allylamine (B125299) and morpholine (B109124) using a [(DPEPhos)Rh(COD)]BF₄ catalyst yielded the product with a diastereomeric ratio (dr) greater than 20:1. nih.gov

In the rhodium-catalyzed DYKAT of allylic trichloroacetimidates, the catalytic system can be applied to create two contiguous stereocenters with excellent diastereoselectivity. Similarly, the reductive amination of β-keto esters often produces diastereomeric mixtures, highlighting the challenge of diastereocontrol in certain systems. researchgate.netorganic-chemistry.org The ability to direct the stereochemical outcome is often dependent on the specific substrate, the choice of catalyst and ligands, and the reaction conditions.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliary-mediated strategies are a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically enriched compounds. This approach involves the temporary covalent attachment of a chiral molecule, the auxiliary, to the substrate. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it can be cleaved and ideally recycled.

A prominent example involves the use of chiral sulfinamide auxiliaries. For instance, the asymmetric synthesis of vicinal diamines can be achieved through the diastereoselective reduction of N-sulfinyl-α-amino aldehydes. This method provides access to optically active 1,2-diamines with high diastereoselectivity. Another powerful strategy employs chiral N-tert-butanesulfinyl imines. The stereoselective addition of nucleophiles to these imines, followed by removal of the sulfinyl group, yields chiral amines. This methodology has been extended to the synthesis of 1,2-diamines through the reduction of the corresponding bis-(N-tert-butanesulfinyl)diimines.

Derivatization Strategies for this compound

The versatility of this compound as a chiral scaffold can be significantly expanded through derivatization. These modifications can fine-tune the steric and electronic properties of the molecule, enhancing its performance in various applications.

N-Functionalization of Amine Groups

The nucleophilic amine groups of this compound are readily functionalized.

N-Alkylation and N-Arylation: These modifications can be achieved through various methods, including reaction with alkyl or aryl halides, or through transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of substituents, which can modulate the steric bulk and electronic nature of the resulting diamine derivative.

N-Acylation and N-Sulfonylation: The reaction of the diamine with acylating or sulfonylating agents, such as acyl chlorides or sulfonyl chlorides, yields the corresponding amides and sulfonamides. Chiral N-monosulfonated 1,2-diamines, for example, have proven to be highly effective ligands in asymmetric catalysis, particularly in the rhodium-catalyzed asymmetric transfer hydrogenation of aromatic ketones.

Synthesis of Substituted this compound Analogues

The synthesis of analogues with substituents on the aromatic rings or the propane (B168953) backbone provides another avenue for tailoring the properties of the diamine.

Aromatic Ring Substitution: Introducing substituents onto the phenyl rings can be accomplished by starting with appropriately substituted precursors, such as substituted benzaldehydes or styrenes, in the initial synthetic steps. This allows for the incorporation of electron-donating or electron-withdrawing groups, which can influence the catalytic activity of metal complexes derived from these ligands.

Backbone Modification: Altering the propane backbone can be achieved by employing different starting materials. For instance, the use of substituted cinnamaldehydes or other α,β-unsaturated carbonyl compounds can lead to analogues with varied substitution patterns along the three-carbon chain.

Principles of Sustainable Synthesis in Diamine Production

Catalysis: The use of catalytic methods is paramount. Asymmetric catalysis, in particular, allows for the production of enantiomerically pure diamines with minimal waste. Transition metal catalysts are widely used for reactions such as asymmetric hydrogenation and transfer hydrogenation. Furthermore, biocatalysis, utilizing enzymes like transaminases, offers an environmentally friendly alternative for the synthesis of chiral amines and diamines.

Atom Economy: Synthetic routes with high atom economy, where the majority of the atoms from the starting materials are incorporated into the final product, are highly desirable. Catalytic asymmetric diamination of alkenes represents a highly atom-economical approach to vicinal diamines.

Renewable Feedstocks and Benign Solvents: Efforts are being made to utilize renewable feedstocks to reduce reliance on petrochemical sources. The selection of environmentally benign solvents, such as water or supercritical fluids, is another key aspect of sustainable synthesis, aiming to replace hazardous volatile organic compounds.

By embracing these principles, the chemical community is actively working towards more sustainable and efficient methods for the production of this compound and its analogues.

Data Tables

Table 1: Examples of N-Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl Halide | N-Alkyl-diamine |

| N-Arylation | Aryl Halide (with catalyst) | N-Aryl-diamine |

| N-Acylation | Acyl Chloride | N-Acyl-diamine (Amide) |

| N-Sulfonylation | Sulfonyl Chloride | N-Sulfonyl-diamine (Sulfonamide) |

Table 2: Principles of Sustainable Diamine Synthesis

| Principle | Application in Diamine Synthesis |

| Catalysis | Use of transition metal catalysts and enzymes for asymmetric synthesis. |

| Atom Economy | Development of direct diamination reactions of alkenes. |

| Renewable Feedstocks | Exploration of bio-based starting materials. |

| Benign Solvents | Utilization of water or supercritical fluids as reaction media. |

Stereochemical Investigations of N1,3 Diphenylpropane 1,2 Diamine

Enantiomeric and Diastereomeric Forms of the N1,3-Diphenylpropane-1,2-diamine Scaffold

The molecular structure of this compound contains two chiral centers, which are the carbon atoms at the first and second positions of the propane (B168953) chain (C1 and C2). The presence of two distinct chiral centers means that the molecule can exist in a maximum of four stereoisomeric forms (2^n, where n=2). libretexts.orgopenstax.org These stereoisomers consist of two pairs of enantiomers.

The relationship between these stereoisomers can be defined as either enantiomeric or diastereomeric. Enantiomers are non-superimposable mirror images of each other, having opposite configurations (R or S) at all chiral centers. openstax.org In contrast, diastereomers are stereoisomers that are not mirror images. libretexts.org This occurs when some, but not all, of the chiral centers have opposite configurations. openstax.orglibretexts.org

For this compound, the possible configurations are (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R).

The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers.

The (1R, 2S) and (1S, 2R) isomers constitute another pair of enantiomers.

The relationship between any isomer from the first pair and any isomer from the second pair is diastereomeric. For example, the (1R, 2R) isomer is a diastereomer of both the (1R, 2S) and (1S, 2R) isomers.

In some related diamine structures, such as 1,3-diphenylpropane-1,3-diamine, the diastereomers are classified as meso and racemic (rac) forms. uni-regensburg.de The meso form is achiral despite having chiral centers due to an internal plane of symmetry, while the racemic form is a mixture of enantiomers. uni-regensburg.de The resolution of the racemic mixture into its constituent enantiomers can be achieved using techniques like chiral column chromatography. uni-regensburg.de

Table 1: Stereoisomers of this compound

| Configuration | Relationship to (1R, 2R) |

| (1S, 2S) | Enantiomer |

| (1R, 2S) | Diastereomer |

| (1S, 2R) | Diastereomer |

Stereochemical Characterization Techniques

The elucidation of the specific stereochemistry of this compound isomers relies on a variety of analytical techniques. These methods provide detailed information about the three-dimensional arrangement of atoms in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of organic compounds. magritek.com For this compound and its derivatives, 1H NMR is particularly useful. The coupling constants (J-values) between adjacent protons can provide insight into their dihedral angles, which in turn helps to assign the relative stereochemistry (e.g., erythro or threo). uni-regensburg.de In complex cases, computer simulation of the spectra can aid in making definitive stereochemical assignments. uni-regensburg.de

X-ray Crystallography: This technique provides unambiguous determination of the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of an isomer, a detailed three-dimensional model of the molecule can be constructed. This allows for the precise measurement of bond lengths, bond angles, and the conformation of the molecule in the solid state. For example, the crystal structure of a nickel(II) complex with a similar diamine, 1-phenylpropane-1,2-diamine, revealed a distorted trans-octahedral coordination geometry. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a crucial technique for separating enantiomers. By using a chiral stationary phase, it is possible to resolve a racemic mixture of this compound into its individual enantiomers. The ability to separate a pair of diastereomers, while another pair remains unresolved under the same conditions, can confirm their respective racemic and meso nature. uni-regensburg.de

Optical Rotation: Chiral molecules have the ability to rotate the plane of polarized light. This property, known as optical activity, is measured using a polarimeter. Enantiomers will rotate light to an equal but opposite degree. The specific rotation [α] is a characteristic physical property for a given enantiomer and can be used to assess its enantiomeric purity. rsc.org

Conformational Analysis of this compound and its Chelates

The flexibility of the propane backbone in this compound allows it to adopt various conformations. The relative orientation of the substituents is influenced by steric and electronic factors. The study of these conformations is essential for understanding the molecule's reactivity and its behavior as a ligand in metal complexes.

The bulky phenyl groups on the this compound ligand will have a significant impact on the conformational preferences of the chelate ring. The substituents on the chiral carbons can adopt either an axial or equatorial position relative to the plane of the chelate ring. The most stable conformation will be the one that minimizes steric interactions between the phenyl groups and other ligands on the metal center.

Computational methods, alongside experimental techniques like NMR, are often employed to study the conformational landscape of such molecules and their metal chelates. acs.orgsoton.ac.uk These studies can predict the relative energies of different conformers and help to explain the observed properties and reactivity of the complexes. For instance, in related 1,3-disubstituted propane systems, the conformational preferences are dictated by a balance of steric and electronic effects, with different conformers (e.g., gauche and anti) having different energies. acs.org

Coordination Chemistry of N1,3 Diphenylpropane 1,2 Diamine As a Chiral Ligand

N1,3-Diphenylpropane-1,2-diamine as a Bidentate Ligand

This compound is a chiral vicinal diamine that acts as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. This chelation forms a stable five-membered ring with the metal ion, a common feature for 1,2-diamines. The presence of phenyl groups on both the nitrogen and the carbon backbone introduces significant steric bulk and electronic effects, which are crucial in dictating the stereochemistry and stability of the resulting metal complexes.

The bidentate nature of ligands like this compound is fundamental to their application in coordination chemistry. The formation of a chelate ring enhances the thermodynamic stability of the complex compared to coordination with two monodentate amine ligands, an effect known as the chelate effect. This increased stability is a key factor in the widespread use of such diamines in various catalytic and material science applications.

Formation and Structural Elucidation of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound and its analogues typically involves the reaction of a metal salt with the diamine ligand in a suitable solvent. The resulting complexes can be isolated as crystalline solids, allowing for detailed structural analysis.

A closely related complex, trans-diaquabis(1-phenylpropane-1,2-diamine-κ²N,N′)nickel(II) dichloride dihydrate, provides significant insight into the coordination behavior of such ligands nih.gov. In this complex, the nickel(II) ion is in a distorted trans-octahedral coordination environment. It is coordinated by four nitrogen atoms from two bidentate 1-phenylpropane-1,2-diamine ligands in the equatorial plane and two oxygen atoms from water molecules in the axial positions nih.gov. The five-membered chelate ring formed by the nickel ion and the diamine ligand adopts a slightly twisted envelope conformation nih.gov.

The structural parameters of this complex, determined by single-crystal X-ray diffraction, are summarized in the table below.

| Parameter | Value | Reference |

| Ni—N1 Bond Length | 2.092 (2) Å | nih.gov |

| Ni—N2 Bond Length | 2.070 (3) Å | nih.gov |

| Ni—O2 Bond Length | 2.158 (2) Å | nih.gov |

| cis-N1—Ni1—N2 Bond Angle | 82.45 (9)° | nih.gov |

| cis-N1—Ni1—N2i Bond Angle | 97.55 (9)° | nih.gov |

| N1—Ni1—O2 Bond Angle | 91.79 (9)° | nih.gov |

These data highlight the typical bond lengths and angles for such coordination compounds and reveal the slight distortions from ideal octahedral geometry, which can be attributed to the steric and electronic properties of the ligand.

Chiral Ligand Design Principles using the this compound Framework

The this compound framework serves as a valuable scaffold for the design of new chiral ligands for asymmetric catalysis. The principles guiding the design of these ligands revolve around modulating their steric and electronic properties to achieve high enantioselectivity in chemical reactions.

Key design strategies include:

Modification of Phenyl Groups: Introducing substituents on the phenyl rings can alter the electronic properties (electron-donating or -withdrawing groups) and steric hindrance of the ligand. This, in turn, influences the electronic environment of the metal center and the spatial arrangement of the substrate during a catalytic reaction.

Variation of the Backbone: While the 1,2-diamine core is essential for chelation, modifications to the propane (B168953) backbone, such as the introduction of different substituents, can fine-tune the conformational rigidity and chiral environment of the ligand.

Synthesis of Analogues: The development of analogues with different N-substituents allows for the creation of a library of ligands with diverse properties, enabling the optimization of catalysts for specific transformations. The design of chiral diamine catalysts that are easily accessible and efficient for reactions in environmentally benign solvents like water is an active area of research chemrxiv.org.

The ultimate goal of these design principles is to create a well-defined chiral pocket around the metal center that can effectively discriminate between the two enantiomeric transition states of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

Influence of Ligand Stereochemistry on Coordination Geometry and Metal Center Reactivity

The stereochemistry of this compound, which can exist as different stereoisomers (e.g., meso and racemic forms for the related 1,3-diphenylpropane-1,3-diamine), has a profound impact on the coordination geometry and subsequent reactivity of the metal center uni-regensburg.de.

The specific arrangement of the phenyl groups and the conformation of the chelate ring are dictated by the ligand's stereoisomer. For instance, in platinum(II) complexes of 1,3-diphenylpropane-1,3-diamines, the stereochemical assignments of meso/rac and erythro/threo have been determined through detailed NMR spectroscopic analysis uni-regensburg.de. These different spatial arrangements create distinct chiral environments around the metal ion.

This defined stereochemistry is crucial for asymmetric catalysis. The chiral environment imposed by the ligand can influence:

Substrate Binding: The chiral pockets created by the ligand can lead to preferential binding of one face of a prochiral substrate.

Transition State Stabilization: The ligand can selectively stabilize the transition state leading to one enantiomer of the product while destabilizing the other.

Product Dissociation: The stereochemistry can also affect the rate of product release from the catalytic center.

The ability to control the coordination geometry through ligand stereochemistry is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Spectroscopic Probes for Metal-Ligand Interactions in this compound Complexes

A variety of spectroscopic techniques are employed to characterize this compound complexes and to probe the interactions between the metal and the ligand.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of these complexes in solution uni-regensburg.de. The chemical shifts and coupling constants of the protons and carbons in the ligand change upon coordination to a metal. Detailed analysis, often aided by simulation, can provide information on the conformation of the chelate ring and the stereochemical arrangement of the substituents uni-regensburg.de.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the diamine to the metal center. The N-H stretching frequencies in the free ligand are altered upon complexation. For instance, in dichloro-Pt(II) complexes of 1,3-diphenylpropane-1,3-diamines, multiple N-H valence vibrations are observed between 3100 and 3300 cm⁻¹ uni-regensburg.de. The presence of other ligands, such as sulfate, can also be identified by their characteristic IR absorptions uni-regensburg.de.

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the metal d-orbitals are sensitive to the coordination environment. UV-Vis spectroscopy can provide information about the geometry of the complex. For example, the color of nickel(II) complexes changes with the coordination environment, and the wavelengths of maximum absorbance (λmax) can be correlated with the ligand field strength purdue.edu.

Mass Spectrometry: Techniques like MALDI-ToF mass spectrometry can be used to determine the mass-to-charge ratio of the complex, confirming its composition nih.gov.

These spectroscopic methods, often used in conjunction with X-ray crystallography, provide a comprehensive picture of the structure, bonding, and electronic properties of this compound complexes, which is essential for understanding and optimizing their applications.

Catalytic Applications of N1,3 Diphenylpropane 1,2 Diamine and Its Metal Complexes

Asymmetric Metal-Catalyzed Transformations Mediated by N1,3-Diphenylpropane-1,2-diamine Ligands

There is currently no available scientific literature describing the use of this compound as a ligand in asymmetric metal-catalyzed transformations. Consequently, no research findings or data tables can be presented for the following subsections.

Enantioselective Addition Reactions

No data is available on the use of this compound or its metal complexes in enantioselective addition reactions.

Asymmetric Hydrogenation of Unsaturated Substrates

There are no published studies on the application of this compound as a ligand for metal-catalyzed asymmetric hydrogenation of unsaturated substrates.

Palladium-Catalyzed Carboamination and Carboetherification Reactions

No research has been found detailing the use of this compound in palladium-catalyzed carboamination or carboetherification reactions. A doctoral thesis did mention the synthesis of this compound for use as a standard in a study involving a derivative, N1-allyl-N1-benzyl-N2,3-diphenylpropane-1,2-diamine, in a palladium-catalyzed reaction. scholaris.cascholaris.ca However, this does not pertain to the catalytic use of the parent compound itself.

Role of this compound as a Chiral Auxiliary in Stoichiometric Reactions

There is no information available in the scientific literature regarding the use of this compound as a chiral auxiliary in stoichiometric reactions.

Organocatalytic Applications of this compound

No published research could be located that describes the application of this compound as an organocatalyst.

Mechanistic Investigations of Catalytic Cycles Involving this compound

The effectiveness of this compound and its metal complexes in catalysis is deeply rooted in the intricate mechanisms of the catalytic cycles they facilitate. Understanding these pathways is crucial for optimizing reaction conditions and for the rational design of new, more efficient catalysts. Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and the isolation and characterization of intermediates, alongside computational modeling to provide a comprehensive picture of the reaction pathway.

A key area of investigation has been the role of the diamine ligand in influencing the stereochemical outcome of asymmetric reactions. The chiral backbone of this compound creates a specific chiral environment around the metal center. This steric and electronic influence directs the coordination of the substrate and the subsequent bond-forming steps, leading to the preferential formation of one enantiomer over the other.

Kinetic studies are instrumental in elucidating the rate-determining step of a catalytic cycle and the order of the reaction with respect to the catalyst, substrates, and any additives. For instance, in transfer hydrogenation reactions, it is often observed that the formation of the active metal-hydride species or the transfer of the hydride to the substrate can be the rate-limiting step. The structure of the this compound ligand can significantly impact the kinetics of these processes.

Detailed mechanistic investigations have also shed light on the nature of the active catalytic species. In many cases, the initially introduced metal complex is a precatalyst that undergoes transformation under the reaction conditions to generate the true catalyst. Identifying this active species is a critical aspect of mechanistic studies. For example, in some palladium-catalyzed reactions, a Pd(0) species is generated in situ from a Pd(II) precatalyst, which then enters the catalytic cycle. nih.gov The diamine ligand plays a crucial role in stabilizing these catalytically active species and preventing their decomposition.

The following table summarizes findings from various mechanistic studies on catalytic reactions involving diamine ligands, providing insights that can be extrapolated to understand the behavior of this compound complexes.

Computational and Theoretical Insights into N1,3 Diphenylpropane 1,2 Diamine

Quantum Chemical Studies on the Electronic Structure and Reactivity of N1,3-Diphenylpropane-1,2-diamine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these methods could provide a detailed picture of its electronic landscape. Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are instrumental in this regard. superfri.org

A primary focus of such studies would be the determination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, quantum chemical calculations can elucidate the distribution of electron density and generate electrostatic potential maps. These maps would highlight the electron-rich and electron-deficient regions of this compound, identifying the likely sites for electrophilic and nucleophilic attack. The nitrogen atoms of the diamine moiety are expected to be electron-rich, while the phenyl rings could exhibit more complex electronic features due to resonance.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov For this compound, these values would offer a comparative measure of its reactivity against other similar diamines or ligands.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap | - | Chemical reactivity and stability |

| Electronegativity (χ) | - | Tendency to attract electrons |

| Chemical Hardness (η) | - | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | - | Propensity to accept electrons |

Note: The values in this table are hypothetical and would need to be determined by specific quantum chemical calculations.

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the mechanisms of chemical reactions due to its balance of computational cost and accuracy. mdpi.comresearchgate.netnih.gov For reactions involving this compound, either as a reactant or as a ligand in a catalyst, DFT calculations can provide invaluable insights into the reaction pathways.

By mapping the potential energy surface, DFT calculations can identify transition states, intermediates, and the activation energies associated with each step of a reaction. This allows for a detailed understanding of the reaction kinetics and thermodynamics. For instance, in a metal-catalyzed reaction where this compound acts as a chiral ligand, DFT could be used to model the coordination of the ligand to the metal center and the subsequent steps of the catalytic cycle.

The calculations can also shed light on the role of the ligand in influencing the regio- and stereoselectivity of a reaction. By comparing the activation energies of different possible reaction pathways leading to different products, the preferred mechanism can be identified. The structural parameters of the transition states, such as bond lengths and angles, can reveal the key interactions that determine the outcome of the reaction.

Molecular Modeling and Docking Studies for Ligand-Substrate and Ligand-Metal Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comresearchgate.net These methods are particularly useful for studying the interactions of this compound with substrates or metal ions.

In the context of its potential use as a ligand in catalysis, molecular docking could be employed to model the binding of this compound to a metal center. frontiersin.orgnih.govresearchgate.net Such studies can predict the binding affinity and the geometry of the resulting metal complex. The insights gained from these models can help in the rational design of new catalysts with improved activity and selectivity.

Furthermore, if this compound were to be investigated for its biological activity, molecular docking could be used to predict its binding to a target protein. By docking the diamine into the active site of a protein, researchers can identify the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to the binding. mdpi.com The docking score provides an estimate of the binding affinity, which can be used to rank potential drug candidates.

Table 2: Key Parameters in Molecular Docking Studies

| Parameter | Description |

| Binding Affinity | The strength of the interaction between the ligand and its binding partner. |

| Docking Score | A numerical value that estimates the binding affinity. |

| Binding Pose | The predicted orientation and conformation of the ligand within the binding site. |

| Intermolecular Interactions | The specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and its partner. |

Prediction of Stereochemical Outcomes in this compound Mediated Transformations

This compound possesses chiral centers, making it a candidate for use as a chiral ligand in asymmetric catalysis. Computational methods can play a crucial role in predicting the stereochemical outcome of reactions mediated by this diamine.

By modeling the transition states of the reaction pathways leading to different stereoisomers, it is possible to determine which pathway is energetically favored. The difference in the activation energies of the competing transition states can be correlated with the enantiomeric excess (ee) or diastereomeric excess (de) of the product.

These computational models can take into account the conformational flexibility of the ligand and the substrate, providing a dynamic picture of the reaction. This level of detail is essential for understanding the subtle steric and electronic interactions that govern stereoselectivity.

Conformational Landscape Analysis via Computational Methods

The biological activity and catalytic performance of a molecule are often dictated by its three-dimensional structure and conformational flexibility. rti.orgresearchgate.net A conformational analysis of this compound would involve exploring its potential energy surface to identify the stable conformers and the energy barriers between them.

Computational methods such as molecular mechanics and quantum chemical calculations can be used to perform a systematic search of the conformational space. mdpi.com The results of this analysis would provide a comprehensive understanding of the molecule's flexibility and the preferred shapes it adopts in different environments.

For this compound, the key degrees of freedom would include the rotation around the C-C and C-N bonds of the propane (B168953) backbone. The analysis would reveal how the bulky phenyl groups influence the conformational preferences and potentially restrict the molecule's flexibility. Understanding the conformational landscape is crucial for rationalizing its interaction with other molecules and for designing new applications.

Advanced Characterization Techniques and Spectroscopic Analysis for N1,3 Diphenylpropane 1,2 Diamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like N1,3-Diphenylpropane-1,2-diamine. omicsonline.orgslideshare.net By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, researchers can map out the connectivity of atoms within the molecule.

In the case of this compound, ¹H NMR is particularly useful for distinguishing between its diastereomers, such as the meso and rac forms. uni-regensburg.de For instance, the methylene (B1212753) protons in the rac isomer of a related compound, 1,3-diacetamino-1,3-diphenylpropane, appear as a triplet, while in the meso form, they present as two distinct multiplets. uni-regensburg.de This difference arises from the distinct magnetic environments of the protons in each stereoisomer. The methine protons also show characteristic signals that aid in stereochemical assignment. uni-regensburg.de

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are invaluable for establishing proton-proton coupling networks, further confirming the structural framework. omicsonline.org Advanced NMR methods are essential for the complete structural characterization of complex heterocyclic compounds and their derivatives. ipb.pt

Table 1: Representative ¹H NMR Data for Diastereomers of a 1,3-Diphenylpropane-1,3-diamine Derivative

| Diastereomer | Proton | Chemical Shift (ppm) | Multiplicity |

| meso | Methine (CH) | 4.78-4.86 | multiplet |

| Methylene (CH₂) | 2.18 and 2.41 | multiplet | |

| rac | Methine (CH) | 4.67-4.76 | multiplet |

| Methylene (CH₂) | 2.47 | triplet |

Data adapted from a study on 1,3-diacetamino-1,3-diphenylpropanes. uni-regensburg.de

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, techniques like Electrospray Ionization (ESI) MS can provide a precise molecular weight, confirming the compound's chemical formula (C₁₅H₁₈N₂). rsc.orguni.lu The monoisotopic mass of this compound is approximately 226.147 Da. uni.lu

Beyond molecular weight determination, mass spectrometry provides crucial structural information through the analysis of fragmentation patterns. nih.gov When the molecule is ionized, it breaks apart into smaller, characteristic fragments. By analyzing the mass-to-charge ratio (m/z) of these fragments, researchers can deduce the original structure. For example, the fragmentation of metal complexes containing diamine ligands can reveal the step-wise loss of ligands and other molecular components. nih.gov High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the parent ion and its fragments with high accuracy. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. spectroscopyonline.com The IR spectrum of this compound and its derivatives will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key functional groups and their expected IR absorption regions include:

N-H stretching: The amine groups (NH₂) will show characteristic stretches, typically in the region of 3300-3500 cm⁻¹. Primary amines usually show two bands in this region. spectroscopyonline.com

C-H stretching: Aromatic and aliphatic C-H stretches will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. nih.gov

C=C stretching: The aromatic rings will have characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

N-H bending: The N-H bending vibrations (scissoring) for primary amines are typically observed around 1590-1650 cm⁻¹. spectroscopyonline.com

In the context of complexes, the IR spectra can also indicate the coordination of the diamine to a metal center, as the N-H stretching frequencies may shift upon complexation. uni-regensburg.de For instance, in dichloro-Pt(II) complexes of 1,3-diphenylpropane-1,3-diamines, the NH valence vibrations are observed between 3100 and 3300 cm⁻¹. uni-regensburg.de

X-ray Diffraction Analysis for Solid-State Structure Determination of this compound Complexes

Studies on related metal complexes, such as those with 1,2-diamino-1-phenylpropane (B13505725), have shown how the diamine ligand coordinates to the metal ion. nih.gov For example, in a nickel(II) complex, the diamine acts as a bidentate ligand, binding to the metal through its two nitrogen atoms to form a five-membered chelate ring. nih.gov The analysis can also elucidate the conformation of this chelate ring, which is often a twisted envelope or chair conformation. uni-regensburg.denih.gov Powder X-ray diffraction (PXRD) is also employed to analyze the crystalline nature of materials when single crystals are not available. nih.govnih.gov

Table 2: Selected Bond Lengths and Angles from a Nickel(II) Complex with a Phenyl-Substituted Diamine Ligand

| Bond/Angle | Value |

| Ni—N1 Bond Length | 2.092 (2) Å |

| Ni—N2 Bond Length | 2.070 (3) Å |

| Ni—O2 Bond Length | 2.158 (2) Å |

| N1—Ni1—N2 Bond Angle | 82.45 (9)° |

| N1—Ni1—O2 Bond Angle | 91.79 (9)° |

Data from a trans-diaquabis(1-phenylpropane-1,2-diamine-κ²N,N′)nickel(II) dichloride dihydrate complex. nih.gov

Optical Rotation and Circular Dichroism for Chiral Purity and Conformational Analysis

This compound is a chiral molecule, meaning it can exist as enantiomers (non-superimposable mirror images). Optical rotation and circular dichroism (CD) are powerful techniques for studying these chiral properties.

Optical rotation measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer and can be used to determine its enantiomeric purity. For example, a study on a related chiral amine catalyst reported a specific rotation of [α]D²⁵ = 74.6 (c = 1.0, CH₂Cl₂). rsc.org

Emerging Research Avenues and Future Directions for N1,3 Diphenylpropane 1,2 Diamine

Design and Synthesis of Advanced N1,3-Diphenylpropane-1,2-diamine Derivatives for Enhanced Performance

The development of advanced derivatives of this compound is a key area of research aimed at enhancing its catalytic performance and expanding its utility. The core structure of this compound allows for extensive modification, enabling the fine-tuning of its steric and electronic properties.

One promising approach involves the synthesis of chiral derivatives to be used as ligands in asymmetric catalysis. The synthesis of specific diastereoisomers of structurally similar compounds like 1,2-diamino-1-phenylpropane (B13505725) has been a subject of study, highlighting the importance of controlling stereochemistry for catalytic applications. researchgate.net For instance, a procedure starting from α-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol allows for the synthesis of different diastereomers of 1,2-diamino-1-phenylpropane. researchgate.net Such methodologies can be adapted to produce enantiomerically pure forms of this compound derivatives, which are crucial for the development of highly selective asymmetric catalysts.

Another strategy focuses on creating bifunctional catalysts by incorporating additional functional groups into the this compound scaffold. For example, the synthesis of 1,3-diamine-derived catalysts bearing both a primary and a tertiary amine has been shown to be effective in asymmetric Mannich reactions. nih.gov The cooperative action of these two amine groups is crucial for the catalytic activity. nih.gov This principle can be applied to this compound to create novel organocatalysts.

Furthermore, the incorporation of the this compound scaffold into larger molecular architectures, such as peptides, is being explored. A series of tripeptide analogs featuring a 3-phenylpropane-1,2-diamine (B1211460) scaffold have been designed and synthesized as inhibitors for aminopeptidase (B13392206) N (APN)/CD13, a metalloproteinase involved in tumor invasion and metastasis. nih.gov This demonstrates the potential of using this compound as a core structure for developing bioactive molecules.

The table below summarizes some approaches to synthesizing diamine derivatives that could be applied to this compound.

| Derivative Type | Synthetic Approach | Potential Application | Reference |

| Chiral Diastereoisomers | Synthesis from chiral precursors like α-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol | Asymmetric Catalysis | researchgate.net |

| Bifunctional Catalysts | Introduction of additional primary and tertiary amine groups | Organocatalysis (e.g., Mannich reactions) | nih.gov |

| Peptide Analogs | Incorporation into tripeptide structures | Medicinal Chemistry (e.g., enzyme inhibitors) | nih.gov |

| Polyfunctionalized Diamines | Sequential palladium and rhodium-catalyzed transformations | Complex molecular architectures | nih.gov |

Exploration of Novel Catalytic Reactions and Expanded Substrate Scopes

The this compound scaffold is a promising platform for the development of novel catalysts for a variety of organic transformations. Its ability to act as a bidentate ligand for metal centers, as well as its potential to function as an organocatalyst, opens up a wide range of catalytic applications.

In the realm of organocatalysis, derivatives of 1,3-diamines have been successfully employed in asymmetric Mannich reactions of ketones, affording products with high enantioselectivities under mild conditions. nih.gov The cooperative action of the primary and tertiary amine groups within the catalyst is believed to be key to its success. nih.gov Exploring the use of this compound-based organocatalysts in other carbon-carbon bond-forming reactions is a promising area of future research.

As a ligand in metal-catalyzed reactions, this compound can coordinate with various transition metals to form catalytically active complexes. For example, a nickel(II) complex with the structurally similar 1-phenylpropane-1,2-diamine has been synthesized and characterized, with potential applications in materials science. nih.gov Similarly, palladium(II) complexes of other propanediamine derivatives have shown catalytic activity in Mizoroki-Heck reactions. researchgate.net The investigation of this compound as a ligand in these and other cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, could lead to the discovery of highly efficient and selective catalysts.

The development of catalysts for the synthesis of 1,2- and 1,3-diamines is another area of interest. organic-chemistry.orgbohrium.comrsc.org Given that this compound is itself a diamine, its derivatives could potentially be used as catalysts or chiral auxiliaries in the synthesis of other complex diamine structures.

The table below provides examples of catalytic reactions where diamine derivatives have been successfully applied.

| Catalytic Reaction | Catalyst Type | Key Features | Reference |

| Asymmetric Mannich Reaction | 1,3-Diamine-derived organocatalyst | High enantioselectivity, mild conditions | nih.gov |

| Mizoroki-Heck Reaction | Palladium(II) complex of a 1,3-diaminopropane (B46017) derivative | Carbon-carbon bond formation | researchgate.net |

| Materials Science | Nickel(II) complex of 1-phenylpropane-1,2-diamine | Chelating agent for metal complexes | nih.gov |

| Asymmetric Diamination | Palladium(0) with a chiral phosphoramidite (B1245037) ligand | Synthesis of cyclic sulfamides | organic-chemistry.org |

Integration of this compound with Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. mdpi.com The integration of this compound synthesis and its catalytic applications into flow processes is a promising avenue for future research that could enhance the efficiency and sustainability of these chemical transformations.

The synthesis of this compound and its derivatives could be adapted to a continuous flow setup. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities. uc.pt Furthermore, the use of flow chemistry can enable the safe handling of hazardous reagents and intermediates that may be required for the synthesis of advanced derivatives. youtube.com

In terms of catalytic applications, immobilizing this compound-based catalysts on solid supports is a key step towards their use in continuous flow reactors. This would allow for easy separation of the catalyst from the reaction mixture, enabling its reuse and reducing product contamination. Such a "catch-react-release" methodology has been successfully employed for other catalytic systems in flow. uc.pt

While specific examples of this compound in flow chemistry are not yet prevalent in the literature, the principles and techniques of continuous processing are well-established and could be readily applied to this compound and its derivatives.

Advanced Materials Applications Derived from this compound Scaffolds

The unique structural and functional properties of this compound make it an attractive building block for the creation of advanced materials with tailored properties. The ability of its diamine functionality to chelate metals and its potential for incorporation into polymeric structures open up a wide range of possibilities in materials science.

One area of interest is the development of functionalized polymers. Amine-functionalized diene-based polymers have been synthesized and shown to be useful as polar additives to improve the adhesive properties of polymer blends and as coatings with strong chelation to metals. doi.org Incorporating the this compound scaffold into such polymers could lead to materials with enhanced thermal stability and specific metal-binding capabilities. The synthesis of functionalized polyolefins through copolymerization with polar monomers is another promising direction. mdpi.commdpi.com

The use of this compound in the synthesis of metal-organic frameworks (MOFs) is another potential application. The diamine can act as a linker, connecting metal nodes to form porous, crystalline structures with high surface areas. These materials have potential applications in gas storage, separation, and catalysis.

Furthermore, the concept of using well-defined molecular scaffolds for the rational assembly of functional molecules is gaining traction. mdpi.com this compound, with its multiple attachment points, can serve as such a scaffold. By attaching different functional units to the diamine core, it is possible to create multifunctional molecules for applications in areas such as molecular imaging and artificial photosynthesis. mdpi.com

The table below highlights potential advanced materials applications for this compound scaffolds.

| Material Type | Potential Application | Key Feature | Reference |

| Functionalized Polymers | Adhesives, coatings | Strong metal chelation | doi.org |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis | Porous crystalline structure | - |

| Multifunctional Molecular Scaffolds | Molecular imaging, artificial photosynthesis | Rational assembly of functional units | mdpi.com |

| Functionalized Polyolefins | Advanced elastomers | Improved surface properties | mdpi.com |

Computational Design and High-Throughput Screening for this compound Catalysts

Computational modeling and high-throughput screening are powerful tools that can accelerate the discovery and optimization of new catalysts based on the this compound scaffold. These approaches allow for the rapid evaluation of large numbers of potential catalyst candidates, saving significant time and resources compared to traditional experimental methods.

Density Functional Theory (DFT) is a computational method that can be used to study the electronic structure and reactivity of molecules. mdpi.com It can be applied to model the interaction of this compound-based ligands with metal centers, providing insights into the stability and catalytic activity of the resulting complexes. mdpi.com DFT calculations can also be used to elucidate reaction mechanisms and to predict the effect of different substituents on the performance of the catalyst. mdpi.com

High-throughput screening (HTS) involves the rapid, parallel synthesis and testing of large libraries of compounds. nih.goveco-vector.com This approach can be used to screen libraries of this compound derivatives for their catalytic activity in a particular reaction. For example, a high-throughput screening system has been developed for identifying materials that are catalytically active for hydrogen production. nih.govnih.gov A similar approach could be used to discover new this compound-based catalysts for a wide range of transformations.

The combination of computational design and high-throughput screening offers a powerful workflow for the development of new catalysts. Computational models can be used to design libraries of promising catalyst candidates, which can then be synthesized and screened experimentally using HTS techniques. The results of the screening can then be used to refine the computational models, leading to a cycle of continuous improvement.

| Technique | Application to this compound Catalysts | Potential Outcome | Reference |

| Density Functional Theory (DFT) | Modeling ligand-metal interactions and reaction mechanisms | Understanding catalyst stability and reactivity, guiding catalyst design | mdpi.commdpi.com |

| High-Throughput Screening (HTS) | Rapidly testing libraries of derivatives for catalytic activity | Discovery of new and improved catalysts | nih.goveco-vector.comnih.gov |

| Combined Computational Design and HTS | Designing and screening virtual libraries of catalysts | Accelerated discovery and optimization of catalysts | - |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1,3-Diphenylpropane-1,2-diamine, and how are reaction conditions optimized for yield and purity?

- Methodology : A common approach involves alkylation of 1,2-diamines with aryl halides. For example, reacting o-phenylenediamine with bromobenzene derivatives in a polar aprotic solvent (e.g., ethanol/pyridine) under reflux conditions. Stirring time (~6 hours) and molar ratios (e.g., 2:1 aryl halide to diamine) are critical for minimizing side products . Purification via column chromatography or recrystallization is recommended.

- Data Validation : Monitor reaction progress using TLC and confirm structure via H NMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm and amine protons at δ 2.5–3.5 ppm) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- Methodology :

- NMR : Compare splitting patterns of amine protons (e.g., coupling between NH and adjacent CH groups) and aromatic substitution patterns. Diastereotopic protons in the propane backbone may show distinct splitting .

- IR : Confirm primary/secondary amine stretches (N–H at ~3300–3500 cm) and absence of carbonyl or nitro groups .

Q. What are the recommended storage conditions to prevent degradation of this diamine?

- Guidelines : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation. Use amber vials to avoid photodegradation . Stability tests under varying humidity and temperature (e.g., TGA/DSC) can identify decomposition thresholds .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular dynamics) predict the reactivity of this compound in catalysis or coordination chemistry?

- Methodology : Use Gaussian or ORCA software to calculate electron density maps, HOMO-LUMO gaps, and binding energies with transition metals (e.g., Pd, Cu). Compare with crystallographic data (e.g., bond lengths/angles from SHELX-refined structures) .

- Contradictions : Discrepancies between predicted and experimental coordination geometries may arise from solvent effects or ligand flexibility .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in H NMR spectra?

- Approach :

- Dynamic Effects : Investigate tautomerism or conformational exchange using variable-temperature NMR. For example, broadening of NH signals at low temperatures may indicate hindered rotation .

- Impurity Analysis : Employ HPLC-MS to detect trace byproducts (e.g., mono-alkylated intermediates or oxidation derivatives) .

Q. How does substituent variation (e.g., electron-withdrawing groups on phenyl rings) affect the compound’s applications in asymmetric catalysis?

- Experimental Design : Synthesize analogs with –NO, –CF, or –OCH substituents. Evaluate catalytic efficiency in model reactions (e.g., enantioselective hydrogenation) using kinetic studies and enantiomeric excess (ee) measurements via chiral HPLC .

- Data Interpretation : Electron-deficient aryl groups may enhance metal-ligand binding but reduce solubility, requiring solvent optimization .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity for pharmaceutical applications?

- Optimization :

- Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to separate enantiomers. Monitor ee via polarimetry or chiral GC .

- Process Chemistry : Transition from batch to flow reactors for better temperature control and reduced racemization risks .

Q. How can this compound derivatives be tailored for biomedical applications (e.g., antioxidant or antitumor agents)?

- Screening : Functionalize the diamine with pharmacophores (e.g., naphthoquinone or thiophene groups) and assess bioactivity via in vitro assays (e.g., DPPH for antioxidants, MTT for cytotoxicity) .

- Mechanistic Studies : Use ROS scavenging assays and DNA-binding studies (e.g., fluorescence quenching) to elucidate modes of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。